N-(3-chloro-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS Number: 313981-35-0) is a complex organic compound with the following chemical formula:
C15H13ClN2O3
. It belongs to the class of pyridazine derivatives and exhibits interesting pharmacological properties.Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the reaction of two key precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. This yields N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which can be further modified to obtain our target compound .
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions could yield reduced forms of the compound.
Substitution: Substitution reactions at different positions on the aromatic rings are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., chlorine, bromine) or nucleophilic substitution reagents (e.g., sodium hydroxide, ammonia).
Major Products:: The specific products formed during these reactions would depend on reaction conditions and substituent positions. Detailed studies are needed to identify major products.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, including potential as an anticancer agent or modulator of cellular pathways.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Industry: Investigate its use in materials science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism by which N-(3-chloro-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs of this compound, we can compare it to related pyridazine derivatives:
N-(3-chloro-4-methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide: (CAS Number: 853347-92-9) .
N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide: (CAS Number: 544419-01-4) .
Properties
Molecular Formula |
C20H18ClN3O3 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H18ClN3O3/c1-12-7-9-14(10-8-12)24-18(25)11-17(27-3)19(23-24)20(26)22-16-6-4-5-15(21)13(16)2/h4-11H,1-3H3,(H,22,26) |
InChI Key |
SJSAETQPUQGDON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C(=CC=C3)Cl)C)OC |
Origin of Product |
United States |
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